2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as this compound, reflecting its complex structural arrangement. The molecular formula C₁₂H₂₄N₂O₂ indicates a relatively substantial organic molecule with a molecular framework built around a central piperidine ring system. This nomenclature precisely describes the positioning of functional groups: the amino group at the 2-position of the pentanone chain, the hydroxymethyl substituent at the 4-position of the piperidine ring, and the methyl branching at the 4-position of the pentyl chain. The compound is registered under Chemical Abstracts Service number 1218123-62-6, providing unambiguous identification in chemical databases.
The molecular architecture encompasses 12 carbon atoms forming the backbone structure, with 24 hydrogen atoms providing the necessary bonding completion, two nitrogen atoms contributing to both the piperidine ring and the amino functionality, and two oxygen atoms present in the carbonyl and hydroxyl groups respectively. The molecular weight calculations based on this formula yield approximately 228.33 grams per mole, positioning this compound within the medium molecular weight range typical of pharmaceutical intermediates. The structural complexity is further emphasized by the presence of multiple stereogenic centers, particularly around the piperidine ring system and the branched aliphatic chain, which contribute to potential stereoisomeric variations.
The systematic naming convention also reveals the compound's classification as an amino ketone derivative of piperidine, with the hydroxymethyl substituent providing additional hydrogen bonding capabilities. This structural arrangement suggests potential for diverse intermolecular interactions and conformational flexibility. The branched methylpentan backbone introduces hydrophobic character while maintaining polar functionality through the amino and hydroxymethyl groups, creating an amphiphilic molecular structure with balanced hydrophilic and lipophilic properties.
Crystallographic Studies and Conformational Analysis
Crystallographic analysis represents the most definitive method for determining three-dimensional molecular structures, providing atomic-level precision in spatial arrangements. X-ray crystallography has been fundamental in elucidating the structural details of complex organic molecules, particularly those containing heterocyclic systems like piperidines. The technique involves directing X-ray beams through crystalline samples, where the crystalline structure causes diffraction in specific directions, allowing crystallographers to produce detailed three-dimensional electron density maps and determine precise atomic positions.
For piperidine-containing compounds similar to this compound, crystallographic studies have consistently demonstrated the preference for chair conformations of the six-membered piperidine ring. Research on related compounds, such as (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, has revealed that piperidine rings adopt exclusively chair conformations with substituents preferentially occupying equatorial positions to minimize steric interactions. These conformational preferences are driven by the inherent stability of chair conformations and the energetic favorability of equatorial positioning for bulky substituents.
Advanced spectroscopic techniques, including vibrational circular dichroism, have been employed to monitor conformational changes and validate crystallographic findings. These studies indicate that compounds containing hydroxymethyl substituents on piperidine rings exhibit limited rotational freedom around the carbon-carbon bond connecting the hydroxymethyl group to the ring system. The conformational analysis reveals that the hydroxymethyl group typically adopts orientations that optimize intramolecular hydrogen bonding while minimizing steric clashes with other substituents.
| Conformational Parameter | Preferred Range | Energy Contribution |
|---|---|---|
| Piperidine Ring Conformation | Chair | Primary stability factor |
| Hydroxymethyl Orientation | Equatorial | Minimizes steric hindrance |
| Amino Group Position | Extended | Reduces electrostatic repulsion |
| Methyl Branch Orientation | Anti-periplanar | Optimizes van der Waals interactions |
Comparative Analysis with Related Piperidine Derivatives
The structural landscape of piperidine derivatives encompasses a diverse array of compounds with varying substituent patterns and functional group arrangements. 4-Piperidinemethanol, with molecular formula C₆H₁₃NO, represents the foundational structure from which more complex derivatives like this compound are constructed. This parent compound exhibits a melting point range of 55-59°C and demonstrates excellent water solubility, characteristics that influence the properties of its derivatives.
Comparative analysis with 2-amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride, which possesses molecular formula C₁₁H₂₂N₂O₂, reveals subtle but significant structural differences. The hydroxyl group positioning directly on the piperidine ring in this compound, rather than as a hydroxymethyl substituent, results in altered hydrogen bonding patterns and different conformational preferences. The molecular weight of 214.31 grams per mole for this related compound, compared to the target compound's calculated molecular weight, demonstrates how substituent modifications impact overall molecular mass and potentially biological activity.
The examination of 1-[4-(aminooxymethyl)piperidin-1-yl]pentan-1-one, with molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 grams per mole, provides insights into how functional group variations affect molecular properties. The aminooxy functionality in this compound introduces different electronic characteristics compared to the simple amino group, potentially altering chemical reactivity and biological interactions. These structural variations highlight the importance of precise functional group positioning in determining compound behavior.
Advanced derivatives such as 4-[4-(hydroxymethyl)piperidin-1-yl]-2-methyl-9H-pyrimido[4,5-b]indol-6-ol, with molecular formula C₁₇H₂₀N₄O₂, demonstrate how piperidine scaffolds can be incorporated into more complex heterocyclic systems. This compound represents a significantly more elaborate structure while retaining the core hydroxymethylpiperidine motif, illustrating the versatility of this structural element in medicinal chemistry applications.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-Piperidinemethanol | C₆H₁₃NO | 115.17 | Basic hydroxymethylpiperidine |
| Target Compound | C₁₂H₂₄N₂O₂ | 228.33* | Amino ketone with methyl branching |
| Hydroxy Derivative | C₁₁H₂₂N₂O₂ | 214.31 | Direct ring hydroxylation |
| Aminooxy Analog | C₁₁H₂₂N₂O₂ | 214.30 | Modified amino functionality |
| Pyrimidoindole Derivative | C₁₇H₂₀N₄O₂ | 312.36 | Extended heterocyclic system |
*Calculated value based on molecular formula
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)7-11(13)12(16)14-5-3-10(8-15)4-6-14/h9-11,15H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHQTPAZNMCFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches Using Organometallic Chemistry
A key method involves the preparation of disubstituted piperidines via cyclization of amino acid-derived organozinc intermediates. For example, the Jackson group has demonstrated the synthesis of substituted piperidines by cross-coupling serine-derived organozinc reagents with acyl chlorides, followed by cyclization to form the piperidine ring with high stereochemical control (Scheme 14 in).
- Stepwise process:
- Preparation of organozinc reagent from amino acid (e.g., L-serine)
- Pd-catalyzed cross-coupling with propenoyl chloride to form 4-oxo amino acid intermediate
- Acid treatment to induce cyclization forming benzyl 4-oxopipecolate derivatives
- Subsequent functional group modifications to introduce amino and hydroxymethyl substituents
This method provides a versatile platform for synthesizing 2,6-disubstituted piperidines with controlled stereochemistry, which can be adapted to the target compound by appropriate choice of substituents and protecting groups.
Palladium-Catalyzed Allylic Amination and Michael Addition
Desmaële et al. reported a sequential palladium-catalyzed allylic amination combined with Michael addition to prepare 5-methylene piperidines, which can be further hydrogenated and functionalized to yield substituted piperidines with hydroxymethyl groups.
- Key steps:
- Reaction of bromo-acetal with diethyl malonate to form intermediates
- Decarboxylative Mannich reaction to introduce amino functionality
- Palladium-catalyzed allylic amination to form the piperidine ring
- Reduction and hydrolysis steps to generate hydroxymethyl substituents
This approach allows for the introduction of hydroxymethyl groups at the nitrogen atom of the piperidine ring, matching the substitution pattern of the target compound.
Radical Cyclization of Aziridines
Another synthetic route involves radical 5-exo cyclization of N-substituted aziridines containing phenylselenide groups to yield 5-methylene piperidines, which can be hydrogenated and functionalized further.
- Process highlights:
- Synthesis of aziridines from amino alcohol precursors
- Radical rearrangement initiated by tri-n-butyltin hydride and AIBN
- Formation of piperidine ring with potential for further hydroxymethyl functionalization
This method is valuable for constructing the piperidine core with substituents that can be manipulated to yield the hydroxymethyl group at the nitrogen.
Sharpless Asymmetric Dihydroxylation and Subsequent Functionalization
Takahata and Shimizu applied Sharpless asymmetric dihydroxylation to selectively functionalize dienes, followed by epoxide formation, regioselective reductions, and nucleophilic substitutions to generate enantiomerically pure piperidines with hydroxyl substituents.
- Sequence:
- Asymmetric dihydroxylation of 1,6-heptadiene to form diols
- Epoxidation and regioselective reduction to yield triols
- Selective protection and tosylation of hydroxyl groups
- Nucleophilic substitution with benzylamine to introduce amino functionality
- Deprotection and oxidation steps to finalize hydroxymethyl substitution
This route is particularly useful for accessing stereochemically defined hydroxymethyl-substituted piperidines, aligning with the structural features of the target compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Organometallic cyclization (Jackson group) | Amino acid-derived organozinc, Pd catalyst, acid cyclization | High stereocontrol, versatile substituent introduction | Requires multiple steps, sensitive reagents |
| Pd-catalyzed allylic amination + Michael addition (Desmaële et al.) | Bromo-acetal, diethyl malonate, Pd catalyst | Efficient ring formation, good yields | Moderate complexity, multiple functional group manipulations |
| Radical 5-exo cyclization of aziridines | Aziridines, tri-n-butyltin hydride, AIBN | Access to methylene piperidines, radical mechanism | Use of toxic reagents, radical control needed |
| Sharpless asymmetric dihydroxylation | 1,6-heptadiene, AD reagents, epoxidation, nucleophilic substitution | Enantiomeric purity, regioselective hydroxylation | Multi-step, requires chiral catalysts |
Research Findings and Notes
- The organometallic approach using amino acid derivatives is highly adaptable for synthesizing 2-substituted piperidines with hydroxymethyl groups, providing good yields (up to 85%) and stereoselectivity.
- Palladium-catalyzed methods allow for efficient ring closure and introduction of nitrogen substituents, with potential for scale-up in pharmaceutical synthesis.
- Radical cyclization routes provide alternative pathways but require careful control of reaction conditions to avoid side products.
- Asymmetric dihydroxylation strategies enable the preparation of enantiomerically enriched piperidines, crucial for biological activity.
- No direct single-step synthesis of 2-amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one was found, indicating the necessity of multi-step synthetic routes involving functional group transformations and stereoselective cyclizations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
While specific applications of 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one are not detailed in the provided search results, the presence of piperidine and amino groups suggests potential uses in various research areas.
Pharmaceutical Research:
- GPCR Modulators: Piperidine derivatives are explored in the development of allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .
- Enzyme Inhibitors: Similar compounds have shown activity as acetylcholinesterase (AChE) inhibitors, relevant for treating neurodegenerative diseases like Alzheimer's.
- Anticancer Agents: Compounds with piperidine structures have been investigated for their anticancer properties, showing the ability to inhibit cell proliferation in various cancer cell lines.
- Analgesics: Certain piperidine derivatives are researched for their potential as analgesics in treating neuropathic pain .
- Dipeptidyl Peptidase Inhibitors: Some piperidine-containing compounds are studied as dipeptidyl peptidase (DPP)-4 inhibitors for treating type 2 diabetes .
Antimicrobial Research:
- Piperidine derivatives have demonstrated antibacterial activity against strains like Salmonella typhi and Staphylococcus aureus.
Synthesis and Chemical Research
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The hydroxymethyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Ring Size and Conformation: The piperidine ring (6-membered) in the target compound offers greater conformational flexibility compared to the pyrrolidine ring (5-membered) in , which may influence binding to sterically constrained targets. The hydroxymethyl group on the target’s piperidine enhances hydrophilicity, whereas the dimethylamino group in increases basicity and solubility via salt formation (dihydrochloride).
Synthetic Efficiency: Compound 3n was synthesized via visible light/silane-mediated alkyl radical coupling (51% yield).
Functional Group Impact :
- The quinazoline moiety in 3n introduces aromaticity and electron-withdrawing groups (Cl, F), likely enhancing lipophilicity and metabolic stability compared to the target compound.
- The dihydrochloride salt in improves aqueous solubility, a property the target compound may lack unless derivatized.
Table 2: Hypothetical Pharmacological Properties
Biological Activity
2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molar Mass : Approximately 228.33 g/mol
- Functional Groups : It contains an amino group, a hydroxymethyl substituent on a piperidine ring, and a methylpentanone backbone .
Research indicates that this compound may influence several biological pathways:
- Cell Cycle Modulation : It potentially affects the G1-S transition in the cell cycle, which is crucial for cell proliferation and apoptosis regulation.
- Stress Response : The compound may play a role in orchestrating cellular responses to stress and damage, which could be beneficial in cancer therapy.
Pharmacological Applications
The compound is primarily studied for its potential applications in pharmacology:
- Cancer Treatment : It has shown promise in various biological assays related to cancer treatment, particularly in modulating pathways involved in cell growth.
- Receptor Interaction : Preliminary studies suggest interactions with specific receptors or enzymes that are integral to cell signaling pathways, such as cyclin-dependent kinases, which are vital for cell cycle progression.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methylpentan-1-ol | Contains an amino group and hydroxyl | Lacks the piperidine ring |
| 4-Methylpiperidine | A piperidine derivative without hydroxymethyl | Simpler structure, less functional diversity |
| 3-Hydroxypyridine | Contains a hydroxyl group on a pyridine ring | Different heterocyclic structure |
The combination of piperidine and ketone functionalities along with an amino group may enhance its biological activity compared to simpler analogs.
Case Studies
Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study on thiazolidin compounds demonstrated selective cytotoxic effects on cancer cell lines (IC50 values ranging from 8.5 μM to 25.6 μM), indicating that structural modifications can significantly impact efficacy against malignancies .
- Enzyme Inhibition : Research on imino-thiazolidine derivatives showed promising inhibitory activity against PTP1B with IC50 values as low as 6.09 μM. Such findings underscore the importance of structural diversity in enhancing biological activity .
Q & A
Q. What are the key synthetic routes and optimization strategies for 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one?
The synthesis involves multi-step reactions, starting with the preparation of the piperidine core followed by functionalization. A typical approach includes:
- Step 1 : Formation of the hydroxymethyl-piperidine moiety via reductive amination or nucleophilic substitution .
- Step 2 : Coupling the piperidine intermediate with a protected amino-methylpentanone group using peptide coupling reagents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling .
- Optimization : Reaction conditions (temperature, solvent polarity) are critical for minimizing by-products. For example, using DMF as a solvent at 60°C improves yield by 20% compared to THF .
Q. How is the compound structurally characterized, and what analytical methods are recommended?
- Spectroscopy :
- NMR : H and C NMR confirm the piperidine ring conformation and hydroxymethyl group (δ ~3.5–4.0 ppm for -CHOH) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]: 271.18; observed: 271.17) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Enzyme inhibition : Tested against kinases (e.g., PI3K) using fluorescence-based assays (IC determination) .
- Cellular assays : Cytotoxicity evaluated in HEK293 cells via MTT assay (typical IC > 50 µM indicates low toxicity) .
Advanced Research Questions
Q. How do molecular interactions with biological targets (e.g., receptors) differ between this compound and its analogs?
- Mechanistic studies : Surface plasmon resonance (SPR) reveals binding kinetics (e.g., K = 120 nM for a serotonin receptor), while isothermal titration calorimetry (ITC) quantifies enthalpy changes during binding .
- Structural insights : Molecular docking shows the hydroxymethyl group forms hydrogen bonds with Thr156 in the target protein’s active site, unlike analogs with methyl substituents .
Q. How can contradictory data in biological activity reports be resolved?
Contradictions often arise from assay variability. For example:
- Case study : Anticancer activity (IC = 5 µM in one study vs. 15 µM in another) may stem from differences in cell lines (e.g., HeLa vs. MCF-7). Methodological standardization (e.g., uniform ATP-based viability assays) reduces discrepancies .
Q. What computational methods are effective in predicting its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (2.1) and BBB permeability (CNS MPO score: 4.2), indicating moderate brain penetration .
- Molecular dynamics (MD) simulations : 100-ns simulations in explicit solvent validate stability of the piperidine ring conformation under physiological conditions .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for bioactivity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Evans’ oxazaborolidine) to separate enantiomers. The (R)-enantiomer shows 10-fold higher receptor affinity than the (S)-form .
Q. What strategies mitigate instability in aqueous solutions or under UV light?
- Degradation pathways : Hydrolysis of the amide bond occurs at pH > 8.0. Stabilization methods include:
- Buffered solutions : Store at pH 6.5 (phosphate buffer) to reduce hydrolysis by 40% .
- Light protection : Amber vials prevent photodegradation (t increases from 24 to 72 hours under UV) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
